2-(3-Fluoro-2-methylphenyl)pyridin-3-ol
Description
2-(3-Fluoro-2-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a 3-fluoro-2-methylphenyl substituent at the 2-position. Pyridin-3-ol derivatives are commonly explored for their hydrogen-bonding capabilities, which enhance solubility and biological interactions.
Properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-9(4-2-5-10(8)13)12-11(15)6-3-7-14-12/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMRAERMYPEFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682632 | |
| Record name | 2-(3-Fluoro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-28-1 | |
| Record name | 2-(3-Fluoro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3-Fluoro-2-methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in dimethylformamide at room temperature . Another approach includes the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . These methods provide moderate to good yields of the desired product.
Chemical Reactions Analysis
2-(3-Fluoro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Scientific Research Applications
2-(3-Fluoro-2-methylphenyl)pyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Key Observations :
- For example, 2-(2-Chloro-4-methylphenyl)pyridin-3-ol’s chloro group may improve membrane permeability .
- Electron-Donating Groups (e.g., OCH₃) : Methoxy groups, as in 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol, enhance water solubility but may reduce metabolic stability due to susceptibility to demethylation .
Physicochemical Properties
- Hydrogen Bonding : The pyridin-3-ol hydroxyl group enables hydrogen bonding, critical for interactions with enzymes or receptors. This feature is shared across all analogs .
- Lipophilicity : Chloro-substituted derivatives (e.g., 2-(2-Chloro-4-methylphenyl)pyridin-3-ol) exhibit higher logP values compared to methoxy-substituted analogs, influencing pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
